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Chromium nitride

tribology wear resistance friction coefficient

CrN outperforms TiN in high-temperature (>500°C) machining of Ti alloys, stainless steels, and superalloys by forming a dense Cr₂O₃ oxidation barrier. Its lubricious Cr₂O₃ tribofilm (friction coefficient ~0.70 vs. 0.75 for TiN at 500°C) reduces sticking in injection molds and extrusion dies. In chloride environments, CrN coatings achieve corrosion current densities as low as 1.373×10⁻⁸ A·cm⁻², surpassing TiN for surgical instruments and marine fasteners. For microelectronics, CrN thin films enable precision resistors with TCR <0.01%/°C—a semiconducting function TiN cannot replicate. Verify stoichiometry and dense microstructure for maximum oxidation-limited tool life.

Molecular Formula CrN
Molecular Weight 66.003 g/mol
CAS No. 24094-93-7
Cat. No. B1584320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChromium nitride
CAS24094-93-7
Molecular FormulaCrN
Molecular Weight66.003 g/mol
Structural Identifiers
SMILESN#[Cr]
InChIInChI=1S/Cr.N
InChIKeyCXOWYMLTGOFURZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chromium Nitride (CrN, CAS 24094-93-7): Hard Coating and Electronic Material Properties


Chromium nitride (CrN) is a refractory transition metal nitride widely used as a protective hard coating for cutting tools, dies, and wear components due to its high hardness, good wear resistance, and chemical stability. It also finds application as a thin-film resistor material in microelectronics. CrN crystallizes in a face-centered cubic (FCC) NaCl-type structure [1]. Its properties, including hardness, friction coefficient, oxidation resistance, and electrical behavior, are highly dependent on deposition method and stoichiometry. This evidence guide compares CrN's quantifiable performance against the leading analog titanium nitride (TiN) and other nitride competitors across key industrial selection criteria.

Why Direct Substitution of Chromium Nitride with TiN or TiAlN Fails in Critical Applications


Despite belonging to the same transition metal nitride family, chromium nitride and titanium nitride exhibit fundamentally different oxide formation mechanisms, friction behaviors, and corrosion resistances that preclude simple substitution. Under tribological contact, CrN forms a lubricious chromium oxide (Cr₂O₃) tribofilm that reduces friction, whereas TiN forms titanium oxide which increases abrasive wear [1]. In high-temperature oxidative environments, CrN forms a dense, protective Cr₂O₃ scale that acts as a diffusion barrier, while TiN forms porous TiO₂ that offers limited protection [2]. For electrochemical applications, the defect structure of CrN coatings yields lower corrosion current densities in chloride environments compared to TiN [3]. These intrinsic mechanistic differences translate directly into quantifiable performance gaps detailed in the evidence below.

Chromium Nitride (CAS 24094-93-7): Quantitative Performance Differentiation Versus Nitride Comparators


Tribological Performance: Friction Coefficient Reduction Versus TiN at Elevated Temperature

CrN coatings demonstrate a lower friction coefficient than TiN at 500°C (0.70 vs. 0.75) under cathodic arc deposition on Ti-6Al-4V alloy substrates against an alumina counterface [1]. The friction coefficient of CrN remains more stable across the temperature range (0.50 at 20°C to 0.70 at 500°C) compared to TiN which shows a broader spread (0.4–0.8 at 20°C) [1]. This difference is attributed to the formation of lubricious chromium oxide (Cr₂O₃) tribofilms on CrN surfaces versus abrasive titanium oxide on TiN [2]. The sequential friction coefficient ranking from highest to lowest across the nitride series is: TiN > CrN > TiAlN > CrAlN > CrTiAlN [2].

tribology wear resistance friction coefficient high-temperature coating

High-Temperature Oxidation Resistance: Weight Gain Kinetics of CrN vs. TiN

CrN coatings exhibit superior oxidation resistance compared to TiN when measured by weight gain kinetics during isothermal oxidation. In a direct comparative study of reactively sputtered nitride coatings oxidized in air, the weight gain for CrN was systematically lower than that for TiN across the temperature range studied [1]. The oxidation mechanism of CrN involves outward diffusion of Cr ions to form a dense, adherent Cr₂O₃ protective scale that serves as an effective diffusion barrier against further oxygen ingress [2]. In contrast, TiN oxidation proceeds via inward oxygen diffusion through porous TiO₂, offering limited protection [2]. This mechanistic distinction underpins the superior high-temperature service capability of CrN coatings.

oxidation resistance thermal stability high-temperature coating weight gain

Corrosion Resistance: Corrosion Current Density of CrN vs. TiN in Chloride Media

CrN nanostructured coatings exhibit lower corrosion current density (icorr) values than TiN coatings in artificial saliva environments, indicating superior passivation and corrosion protection. The corrosion current density for CrN was measured at 1.373 × 10⁻⁸ A·cm⁻² at pH 3.0 and 5.416 × 10⁻⁸ A·cm⁻² at pH 6.5, representing the lowest values among all tested coating systems (TiN, CrN, and TiN/CrN multilayer) [1]. This superior corrosion performance is attributed to the denser microstructure of CrN coatings, which yields lower effective diffusion coefficients and greater effective diffusion layer thicknesses compared to TiN, thereby impeding electrolyte penetration to the substrate [2].

corrosion resistance electrochemical behavior PVD coating chloride environment

Nanomechanical Hardness: CrN vs. TiN Under Pulsed Laser and Magnetron Sputtering Deposition

The relative hardness of CrN versus TiN is strongly deposition-method dependent. Under reactive pulsed laser deposition at 200°C, CrN exhibits higher hardness (26 GPa) than TiN (22 GPa) [1]. However, under unbalanced magnetron sputtering, TiN can achieve higher hardness values (up to 30 GPa) compared to CrN (14–22 GPa depending on bias voltage) [2][3]. Importantly, CrN maintains a narrower hardness range (26–31 GPa) across the 200–600°C deposition temperature window compared to TiN (22–30 GPa), suggesting greater processing robustness [1]. The reduced elastic modulus of CrN (171.1 GPa) is lower than that of TiN (221.5 GPa), indicating greater compliance under load [2].

nanoindentation hardness elastic modulus thin film mechanics

Electrical Resistivity: CrN Film Resistors vs. TiN Conductors

CrN thin films exhibit semiconducting electrical behavior with high resistivity, in stark contrast to the metallic conductivity of stoichiometric TiN. Nitrided chromium films can be prepared with electrical resistances ranging from several hundred to several million ohms, with temperature coefficients of resistance (TCR) less than 0.01%/°C [1]. The electrical resistance of the chromium-nitrogen system decreases with increasing nitrogen content when the higher nitride is a metallic conductor, and increases when the higher nitride is a semiconductor [2]. This tunable resistivity and low TCR make CrN suitable for precision thin-film resistor applications, whereas TiN's high conductivity (resistivity ~20–25 µΩ·cm) [3] precludes such use.

electrical resistivity thin-film resistor temperature coefficient of resistance microelectronics

Wear Rate: CrN vs. TiN Under Dry Sliding Conditions

Under dry sliding conditions against alumina, CrN coatings exhibit a higher wear rate than TiN at both room and elevated temperatures. At 20°C, CrN wears at 1.43 × 10⁻⁵ mm³/N·m compared to 0.86 × 10⁻⁵ mm³/N·m for TiN; at 500°C, CrN wears at 7.13 × 10⁻⁵ mm³/N·m versus 3.56 × 10⁻⁵ mm³/N·m for TiN [1]. This represents approximately a factor of 1.7× to 2.0× higher wear rate for CrN under these specific test conditions. The higher wear rate of CrN is consistent with its generally lower hardness in some deposition configurations and the different tribochemical wear mechanisms operating on CrN versus TiN surfaces [2]. This evidence establishes a clear trade-off: CrN offers lower friction but may exhibit higher wear under certain dry sliding conditions.

wear rate tribology dry sliding coating durability

Chromium Nitride (CAS 24094-93-7): Evidence-Backed Industrial and Research Application Scenarios


High-Temperature Cutting and Forming Tools: Oxidation-Limited Applications

In metal cutting and hot forming operations where tool temperatures exceed 500°C, CrN coatings demonstrate superior oxidation resistance compared to TiN due to the formation of protective Cr₂O₃ scale [1]. The lower friction coefficient of CrN at elevated temperature (0.70 vs. 0.75 for TiN at 500°C) reduces cutting forces and heat generation [2]. This combination makes CrN the preferred choice for high-speed machining of titanium alloys, stainless steels, and nickel-based superalloys, where TiN coatings suffer rapid oxidative degradation and loss of mechanical integrity. Procurement for these applications should prioritize CrN coatings with verified stoichiometry and dense microstructure to maximize oxidation-limited tool life.

Precision Thin-Film Resistors and Microelectronic Components

CrN thin films enable fabrication of precision resistors with resistance values from hundreds to millions of ohms and temperature coefficients of resistance below 0.01%/°C [1]. This semiconducting behavior, coupled with environmental stability, makes CrN an ideal resistor material for hybrid microcircuits, thermal print heads, and integrated passive devices. In contrast, metallic TiN conductors (resistivity ~20–25 µΩ·cm) cannot fulfill this function. Researchers and procurement specialists in microelectronics should specify CrN films with controlled nitrogen content and post-deposition annealing to achieve targeted resistivity and TCR values, a functional domain where TiN offers no viable alternative.

Corrosion-Protective Coatings for Biomedical and Marine Hardware

In chloride-containing environments such as artificial saliva, seawater, and bodily fluids, CrN coatings exhibit corrosion current densities as low as 1.373 × 10⁻⁸ A·cm⁻², significantly outperforming TiN coatings [1]. This superior passivation stems from the denser, less defective microstructure of CrN PVD coatings, which reduces electrolyte diffusion to the substrate [2]. Applications include dental implants and prostheses, surgical instruments, marine fasteners, and compressor blades operating in corrosive atmospheres. For these service conditions, CrN should be specified over TiN when extended component lifetime and pitting corrosion resistance are critical selection criteria.

Plastics Processing Molds and Dies: Anti-Sticking and Low Friction Requirements

The lubricious chromium oxide (Cr₂O₃) tribofilm that forms on CrN surfaces during sliding contact imparts self-lubricating properties and enhances chip removal [1]. This characteristic, combined with CrN's sequential position in the friction coefficient ranking (TiN > CrN > TiAlN > CrAlN) [1], makes CrN coatings particularly effective for injection molds, extrusion dies, and forming tools processing filled polymers and engineering plastics. The reduced friction minimizes sticking, improves part release, and reduces mold cleaning frequency. While TiN offers higher hardness in some deposition configurations, CrN's superior frictional behavior under polymer processing conditions often yields greater productivity gains in this specific application niche.

Technical Documentation Hub

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